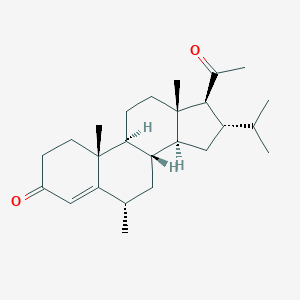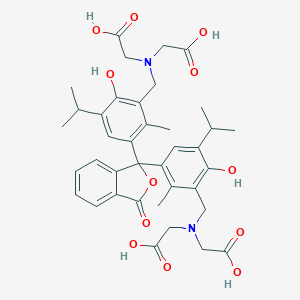![molecular formula C16H12N4O4 B157313 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- CAS No. 10114-46-2](/img/structure/B157313.png)
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV and is commonly used in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is not fully understood. However, it is known that this compound interacts with lipids, proteins, and nucleic acids in cells and tissues. This interaction results in the formation of a colored complex that can be detected by various methods.
Biochemische Und Physiologische Effekte
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells and tissues. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its high sensitivity and specificity. This compound can be used to detect very low concentrations of lipids, proteins, and nucleic acids in cells and tissues. It is also easy to use and can be detected by various methods such as UV-Vis spectroscopy and fluorescence microscopy.
The limitations of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its potential interference with other compounds and its limited applicability in certain experiments. This compound may interfere with the detection of other compounds in cells and tissues, which can lead to inaccurate results. Additionally, this compound may not be suitable for certain experiments that require the detection of specific compounds.
Zukünftige Richtungen
There are several future directions for the use of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in scientific research. One potential direction is the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues using this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, this compound may also be used in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a unique chemical compound that has been extensively used in scientific research. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is non-toxic and has minimal effects on cells and tissues. However, it is important to carefully control the concentration of this compound used in experiments to avoid any potential effects on cells and tissues. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues, the development of new diagnostic tools for various diseases, and the development of new drugs and therapies for various diseases.
Synthesemethoden
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is synthesized by the reaction of 4-nitroaniline and 2-hydroxymethylquinoline. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization to obtain a pure sample of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-].
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been extensively used in scientific research due to its unique properties. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is used to stain lipids, proteins, and nucleic acids in cells and tissues. This compound is also used as a fluorescent probe for the detection of proteins and nucleic acids in gels and blots.
Eigenschaften
CAS-Nummer |
10114-46-2 |
|---|---|
Produktname |
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- |
Molekularformel |
C16H12N4O4 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
4-hydroxy-1-methyl-3-[(4-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)15(21)14(16(19)22)18-17-10-6-8-11(9-7-10)20(23)24/h2-9,21H,1H3 |
InChI-Schlüssel |
XUAQVLICOQTYFM-JXAWBTAJSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C(=O)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)


![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)



